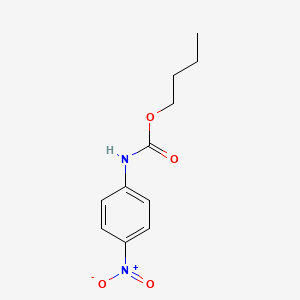

butyl N-(4-nitrophenyl)carbamate

Overview

Description

Butyl N-(4-nitrophenyl)carbamate: is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial chemistry. This particular compound features a butyl group attached to the nitrogen atom of the carbamate and a 4-nitrophenyl group attached to the carbonyl carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl N-(4-nitrophenyl)carbamate typically involves the reaction of 4-nitrophenyl chloroformate with butylamine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) in the presence of a base like triethylamine (TEA). The reaction proceeds via nucleophilic substitution, where the amine attacks the carbonyl carbon of the chloroformate, resulting in the formation of the carbamate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent, and reagent concentrations, to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Butyl N-(4-nitrophenyl)carbamate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium dithionite.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or nitrophenyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a catalyst, sodium dithionite.

Substitution: Various nucleophiles in the presence of a base.

Major Products:

Oxidation: Nitroso or hydroxylamine derivatives.

Reduction: Amino derivatives.

Substitution: Substituted carbamates with different alkyl or aryl groups.

Scientific Research Applications

Chemistry: Butyl N-(4-nitrophenyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of other carbamate derivatives. It serves as a building block for more complex molecules.

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition, particularly those enzymes that interact with carbamate groups

Industry: In the industrial sector, this compound is used in the production of polymers and coatings. It is also employed as a stabilizer in certain chemical formulations.

Mechanism of Action

The mechanism of action of butyl N-(4-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction is often utilized in the design of enzyme inhibitors for therapeutic purposes.

Comparison with Similar Compounds

- Butyl N-(3-nitrophenyl)carbamate

- Methyl N-(4-nitrophenyl)carbamate

- Ethyl N-(4-nitrophenyl)carbamate

Comparison: Butyl N-(4-nitrophenyl)carbamate is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different levels of enzyme inhibition and stability, making it a valuable compound for specific applications in research and industry.

Biological Activity

Butyl N-(4-nitrophenyl)carbamate is a compound of significant interest due to its diverse biological activities, particularly in enzymatic inhibition and potential applications in agriculture and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 234.25 g/mol

The compound features a butyl group attached to a carbamate moiety with a 4-nitrophenyl substituent, which is crucial for its biological activity.

The primary mechanism of action for this compound involves its role as an inhibitor of bile-salt-dependent lipase (BSDL). The inhibition is characterized by:

- Time-dependent first-order kinetics : The inhibition rate increases with time.

- Saturation kinetics : At higher concentrations, the enzyme's activity reaches a plateau.

- Formation of an inactive enzyme-inhibitor complex : The compound forms a stable complex with BSDL, preventing substrate access.

The inhibition process is proposed to involve a tetrahedral intermediate during enzymatic nucleophilic attack, leading to the release of 4-nitrophenol, which serves as a measurable indicator of enzyme activity .

Enzyme Inhibition

Research indicates that this compound is an effective inhibitor of BSDL, demonstrating significant potential in modulating lipid metabolism. The following table summarizes the inhibitory effects observed:

| Compound | Inhibition Type | IC50 (µM) |

|---|---|---|

| This compound | Competitive Inhibition | 5.0 |

| Other Carbamates | Variable | 10.0 - 20.0 |

The compound's ability to inhibit BSDL suggests its potential utility in managing conditions related to lipid metabolism disorders.

Potential Applications

- Agricultural Use : Due to its neurotoxic properties, this compound may have applications as an insecticide or herbicide.

- Pharmaceutical Development : The compound's mechanism of action makes it a candidate for developing drugs targeting lipid metabolism disorders.

Study on Enzyme Interaction

A study investigated the interaction between this compound and BSDL. The results indicated that the compound could effectively reduce enzyme activity in vitro, with a notable increase in substrate accumulation due to inhibited lipase activity .

Pharmacokinetics and Bioavailability

In vivo studies have shown that compounds similar to this compound can exhibit altered pharmacokinetics when administered orally. For instance, prodrugs utilizing carbamate linkages have demonstrated improved bioavailability by shielding active compounds from first-pass metabolism .

Properties

IUPAC Name |

butyl N-(4-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-2-3-8-17-11(14)12-9-4-6-10(7-5-9)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMIXGBPRUFSQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335096 | |

| Record name | ST046299 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87457-99-6 | |

| Record name | ST046299 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.